molecular formula C7H7BrN2O3 B13940056 3-Amino-5-bromo-6-methoxypicolinic acid

3-Amino-5-bromo-6-methoxypicolinic acid

Cat. No.: B13940056
M. Wt: 247.05 g/mol
InChI Key: GCAFAXWKYLUKMD-UHFFFAOYSA-N
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Description

3-Amino-5-bromo-6-methoxy-2-pyridinecarboxylic acid is a pyridine derivative with significant applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of an amino group at the 3-position, a bromine atom at the 5-position, a methoxy group at the 6-position, and a carboxylic acid group at the 2-position of the pyridine ring. Its unique structure makes it a valuable intermediate in the synthesis of various biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Amino-5-bromo-6-methoxy-2-pyridinecarboxylic acid can be synthesized through several methods. One common approach involves the reaction of 2-methoxypyridine with 3-amino-5-bromobenzene boronic acid or its esters under basic conditions. The reaction typically proceeds through a Suzuki-Miyaura coupling, followed by crystallization to purify the product .

Industrial Production Methods

In an industrial setting, the synthesis of 3-amino-5-bromo-6-methoxy-2-pyridinecarboxylic acid may involve large-scale Suzuki-Miyaura coupling reactions. These reactions are carried out in reactors with precise control over temperature, pressure, and pH to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling reaction parameters is common in industrial production .

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-bromo-6-methoxy-2-pyridinecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups replacing the bromine atom, while oxidation and reduction reactions can modify the amino group .

Scientific Research Applications

3-Amino-5-bromo-6-methoxy-2-pyridinecarboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the development of biologically active molecules, including enzyme inhibitors and receptor agonists.

    Medicine: It is a key intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-amino-5-bromo-6-methoxy-2-pyridinecarboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the amino, bromine, and methoxy groups allows for interactions with various biological molecules, influencing pathways involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

    2-Pyridinecarboxylic acid:

    3-Pyridinecarboxylic acid:

    4-Pyridinecarboxylic acid:

Uniqueness

The uniqueness of 3-amino-5-bromo-6-methoxy-2-pyridinecarboxylic acid lies in its specific functional groups, which confer distinct chemical reactivity and biological activity. The combination of an amino group, a bromine atom, and a methoxy group on the pyridine ring allows for versatile applications in synthesis and research .

Properties

Molecular Formula

C7H7BrN2O3

Molecular Weight

247.05 g/mol

IUPAC Name

3-amino-5-bromo-6-methoxypyridine-2-carboxylic acid

InChI

InChI=1S/C7H7BrN2O3/c1-13-6-3(8)2-4(9)5(10-6)7(11)12/h2H,9H2,1H3,(H,11,12)

InChI Key

GCAFAXWKYLUKMD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=N1)C(=O)O)N)Br

Origin of Product

United States

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